![molecular formula C18H18N2O B5397958 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5397958.png)
1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole, also known as EMVB, is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have been widely studied for their diverse biological activities, including anticancer, antiviral, and antifungal properties. EMVB has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole is not fully understood. However, studies have suggested that 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole exerts its biological effects through various signaling pathways, including the MAPK/ERK, NF-κB, and PI3K/Akt pathways. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has also been reported to suppress the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Furthermore, 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has several advantages for lab experiments, including its synthetic accessibility and its diverse biological activities. However, 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole. One direction is to investigate the potential of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole and its potential as a drug candidate.
Métodos De Síntesis
1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Knoevenagel condensation reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid with ethyl 2-bromoacetate, followed by the addition of 2-benzimidazolecarbaldehyde. The Knoevenagel condensation reaction involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by the addition of 2-benzimidazolecarbaldehyde.
Aplicaciones Científicas De Investigación
1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been reported to exhibit anticancer effects by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth in various cancer cell lines. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-20-17-7-5-4-6-16(17)19-18(20)13-10-14-8-11-15(21-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHHVCPYNQPVFX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
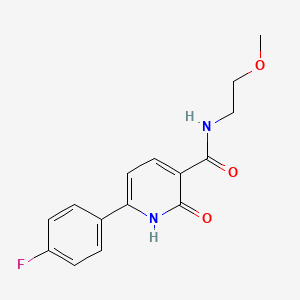
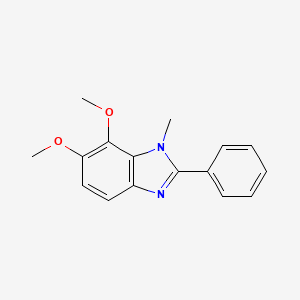
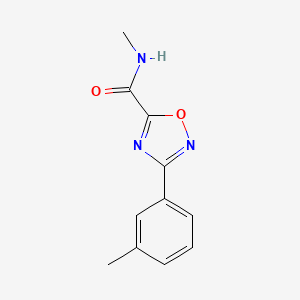
![2-(2-chloro-4-{[methyl(5-quinolinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5397932.png)
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)
![[3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5397954.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5397959.png)
![2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B5397964.png)
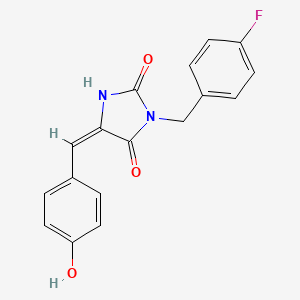
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5397976.png)
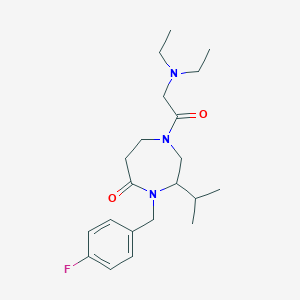
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5397990.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5397996.png)